molecular formula C14H8F5NO3 B15291590 1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene

Katalognummer: B15291590
Molekulargewicht: 333.21 g/mol
InChI-Schlüssel: LJPJFDOUTQFCKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring. Such compounds are often of interest in various fields of chemistry and industry due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms.

    Ether Formation: Formation of the ether bond between the phenol and the benzene ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a candidate for pharmaceutical development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Difluoro-2-(2-methyl-phenoxy)-5-(trifluoromethyl)benzene: Lacks the nitro group.

    1,3-Difluoro-2-(3-nitro-phenoxy)-5-(trifluoromethyl)benzene: Different position of the nitro group.

    1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-benzene: Lacks the trifluoromethyl group.

Eigenschaften

Molekularformel

C14H8F5NO3

Molekulargewicht

333.21 g/mol

IUPAC-Name

1,3-difluoro-2-(2-methyl-3-nitrophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8F5NO3/c1-7-11(20(21)22)3-2-4-12(7)23-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,1H3

InChI-Schlüssel

LJPJFDOUTQFCKW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.